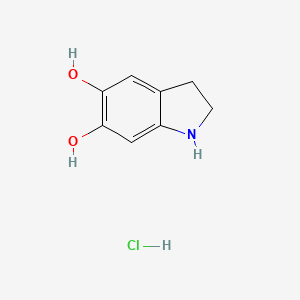
Indoline-5,6-diolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoline-5,6-diolhydrochloride is a chemical compound belonging to the indoline family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of hydroxyl groups at the 5 and 6 positions of the indoline ring enhances its reactivity and potential for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indoline-5,6-diolhydrochloride typically involves the reduction of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can be further modified to produce this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. This method utilizes palladium or platinum catalysts under high-pressure hydrogenation conditions to achieve the desired reduction . The process is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Indoline-5,6-diolhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted indolines and indoles, which can be further utilized in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Indoline-5,6-diolhydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of indoline-5,6-diolhydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways involved in disease processes . For example, it may inhibit lactotransferrin, a protein involved in iron metabolism, which can have downstream effects on cellular functions .
Vergleich Mit ähnlichen Verbindungen
Indoline: The parent compound of indoline-5,6-diolhydrochloride, which lacks the hydroxyl groups.
Hydroxyindoles: Compounds with hydroxyl groups attached to the indole ring, similar to this compound.
Uniqueness: this compound is unique due to the presence of hydroxyl groups at the 5 and 6 positions, which confer distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific applications .
Eigenschaften
Molekularformel |
C8H10ClNO2 |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
2,3-dihydro-1H-indole-5,6-diol;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H |
InChI-Schlüssel |
IMGPXUZVVPIKOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC(=C(C=C21)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


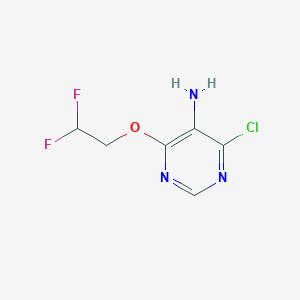
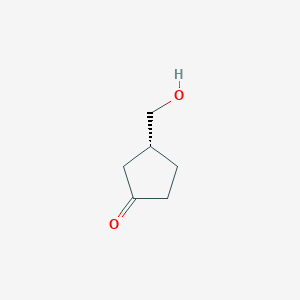
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
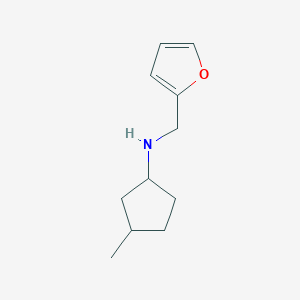
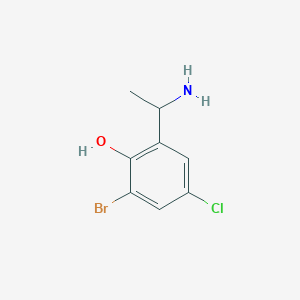
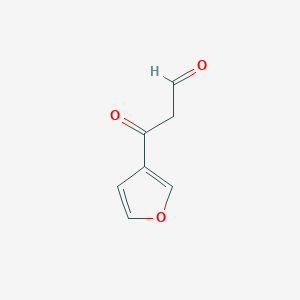
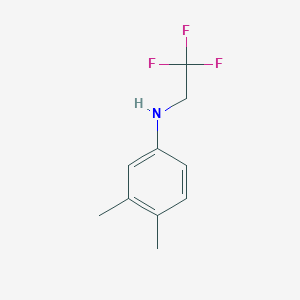

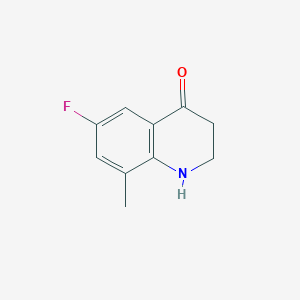


![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)
